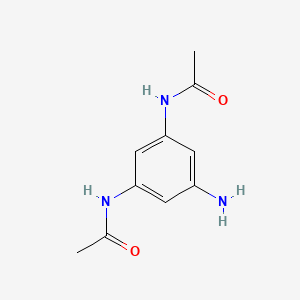
N-(3-acetamido-5-aminophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-5-aminophenyl)acetamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
N-(3-acetamido-5-aminophenyl)acetamide serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds derived from this structure have shown potential as inhibitors of HIV-1 reverse transcriptase, a critical target in HIV treatment. In a study evaluating several acetamide derivatives, compounds demonstrated moderate inhibitory activity against HIV-1 RT, suggesting their potential as therapeutic agents against viral infections .
Anticancer Properties
Research into the anticancer applications of this compound derivatives has revealed promising results. A series of 6-ethynylpurines, which are structurally related to the acetamide class, showed selective inhibition of protein kinases relevant to cancer treatment. These findings highlight the potential for developing new cancer therapies based on modifications of the acetamide structure .
Dye Production
This compound is also utilized in the dye industry, particularly in the formulation of disperse dyes. Its chemical properties make it an essential intermediate for synthesizing various dye compounds.
Disperse Dyes
The compound is employed in producing reactive yellow dyes and other disperse dyes used for textile applications. The ability to form azo compounds and other heterocycles from this compound enhances its utility in creating vibrant colors with good fastness properties .
Data Table: Applications Overview
Study on Antiviral Activity
A recent investigation focused on synthesizing various derivatives of this compound to evaluate their efficacy against HIV-1 reverse transcriptase. The study demonstrated that certain modifications could enhance inhibitory activity, making these derivatives potential candidates for further development into antiviral drugs .
Research on Anticancer Properties
Another significant study explored the anticancer effects of structurally related compounds derived from this compound. The results indicated that specific derivatives exhibited selective inhibition of cancer cell growth, suggesting a pathway for developing new cancer therapeutics based on this compound's framework .
Propriétés
Numéro CAS |
42380-40-5 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-(3-acetamido-5-aminophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-9-3-8(11)4-10(5-9)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
LZBDHQJAHVRQDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















